molecular formula C16H20N2O3S B6001995 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Numéro de catalogue: B6001995
Poids moléculaire: 320.4 g/mol
Clé InChI: LXEKSQAJEBFQQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 4,5-dihydro-3H-1-benzazepine core substituted with a hydroxyl group at position 2, a sulfanyl (-S-) linker, and a morpholin-4-yl ethanone moiety. The sulfanyl group may enhance metabolic stability compared to ether or carbonyl linkages.

Propriétés

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-15(18-7-9-21-10-8-18)11-22-14-6-5-12-3-1-2-4-13(12)17-16(14)20/h1-4,14H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEKSQAJEBFQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common synthetic route includes the lithiation of o-benzylaniline in the presence of a suitable base, followed by the reaction with a sulfur-containing reagent to introduce the sulfanyl group. The intermediate product is then reacted with morpholine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Modifications

2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one (763094-41-3)
  • Structural Differences : Replaces the benzazepine with a benzimidazole ring (six-membered, fused benzene-imidazole) and introduces a methyl substituent .
  • The methyl group may increase lipophilicity but reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (850932-97-7)
  • Structural Differences : Substitutes benzazepine with an indole ring and replaces sulfanyl (-S-) with sulfonyl (-SO₂-). The indole is substituted with a 4-chlorobenzyl group .
  • The chlorophenyl group adds lipophilicity, which may improve blood-brain barrier penetration.

Functional Group Variations

1-(Morpholin-4-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (24789-75-1)
  • Structural Differences: Replaces the benzazepine-sulfanyl moiety with a 3,4,5-trimethoxyphenoxy group .
  • Implications : The trimethoxy substituents enhance π-π stacking but reduce solubility. This compound may exhibit stronger interactions with aromatic-rich binding sites compared to the target molecule.
2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone (364793-89-5)
  • Structural Differences : Simplifies the structure to a 4-iodophenyl-acetyl group attached to morpholine .
  • Implications : The iodine atom adds steric bulk and polarizability, making this compound suitable for radiolabeling applications. However, the absence of a heterocyclic ring may limit target specificity.

Sulfur-Linker Modifications

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone (1709-88-2)
  • Structural Differences : Uses a benzylsulfonyl group instead of the benzazepine-sulfanyl motif .
  • Benzyl substitution may enhance membrane permeability but reduce metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound (CAS No.) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C₁₇H₂₀N₂O₃S 332.4 Hydroxybenzazepine, sulfanyl linker, morpholine
763094-41-3 C₁₆H₁₉N₃O₂S 341.4 Methylbenzimidazole, sulfanyl linker
850932-97-7 C₂₁H₂₀ClN₂O₄S 439.9 Chlorobenzyl-indole, sulfonyl linker
24789-75-1 C₁₅H₂₀N₂O₄ 292.3 Trimethoxyphenoxy, no heterocyclic core
364793-89-5 C₁₂H₁₄INO₂ 331.1 Iodophenyl, acetyl-morpholine
  • Solubility : The hydroxy group in the target compound improves aqueous solubility compared to methyl or iodine substituents in analogs.
  • Lipophilicity : Chlorophenyl (LogP ~3.5) and iodophenyl (LogP ~2.8) groups increase lipophilicity relative to the hydroxybenzazepine (LogP ~2.2).

Computational and Experimental Insights

  • Docking Studies : AutoDock Vina simulations suggest the hydroxybenzazepine in the target compound forms hydrogen bonds with serine residues in kinase targets, while sulfonyl-containing analogs (e.g., 850932-97-7) exhibit stronger electrostatic interactions .
  • Synthetic Routes : Sodium ethoxide-mediated thioether formation () is applicable to the target compound, though benzazepine synthesis requires additional cyclization steps .
  • Crystallography : SHELX-refined structures indicate the morpholine ring adopts a chair conformation, optimizing hydrogen bonding in all analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.